

# Technical Support Center: DDP-225 Free Base Anhydrous

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## Compound of Interest

Compound Name: DDP-225 free base anhydrous

CAS No.: 99487-25-9

Cat. No.: B7819530

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Welcome to the Application Support Center for DDP-225 (also known as MCI-225). This guide is designed for researchers and drug development professionals utilizing the free base anhydrous form of DDP-225 (4-(2-fluorophenyl)-6-methyl-2-piperazin-1-ylthieno[2,3-d]pyrimidine) in preclinical assays.

While DDP-225 is a potent dual-action noradrenaline (NA) reuptake inhibitor and 5-HT<sub>3</sub> receptor antagonist<sup>[1][2]</sup>, its free base formulation and thienopyrimidine scaffold present unique challenges regarding aqueous solubility and off-target kinase/metabolic interactions<sup>[3]</sup>. This guide synthesizes field-proven insights to help you troubleshoot unexpected assay results, validate target engagement, and mitigate off-target artifacts.

## Part 1: Data Center - Target vs. Off-Target Profiling

To accurately interpret experimental phenotypes, it is critical to distinguish between DDP-225's primary pharmacology and its dose-dependent off-target liabilities. Below is a consolidated affinity profile<sup>[1]</sup>.

Target / Enzyme	Affinity (Ki / IC50)	Pharmacological Role	Risk of Off-Target Engagement
NET (Noradrenaline Transporter)	Ki ~ 35.0 nM	Primary Efficacy Target	N/A (Intended Target)
5-HT3 Receptor	Ki ~ 81.0 nM	Primary Efficacy Target	N/A (Intended Target)
SERT (Serotonin Transporter)	Ki ~ 491 nM	Secondary Target	Low to Moderate (at >500 nM)
DAT (Dopamine Transporter)	Ki ~ 14,800 nM	Negligible	Very Low
VEGFR-2 Kinase	IC50 < 1.0 $\mu$ M	Thienopyrimidine Scaffold Off-Target	High (at >1 $\mu$ M concentrations)
CYP3A4 / CYP2C19	Variable	Metabolic Interference	High (in co-culture/microsomal assays)

## Part 2: Troubleshooting FAQs (Formulation & Off-Target Effects)

Q1: My cell viability assays show sudden toxicity and anti-proliferative effects at concentrations >1  $\mu$ M. Is this a mechanism-based effect of NET/5-HT3 modulation? A1: Unlikely. The primary targets (NET and 5-HT3) are engaged at low nanomolar concentrations (Ki 35–81 nM)[1].

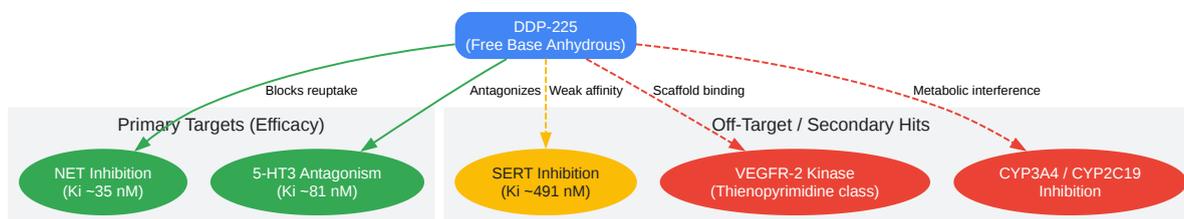
Toxicity at micromolar concentrations is typically an off-target effect driven by the drug's structural core. DDP-225 contains a thienopyrimidine scaffold, which is a privileged structure that frequently acts as an ATP-competitive kinase inhibitor, particularly against VEGFR-2 and related receptor tyrosine kinases. If your cell line relies on specific kinase signaling pathways for survival, high doses of DDP-225 will induce anti-proliferative off-target effects. Causality & Fix: Cap your in vitro assay concentrations at 300–500 nM to maintain target selectivity while avoiding the kinase-inhibitory threshold.

Q2: I am observing high variability and apparent "loss of potency" in my in vitro organ bath assays. I am using DDP-225 dissolved directly in Artificial Cerebrospinal Fluid (ACSF). A2: This

is a formulation artifact. You are using the free base anhydrous form[3], which lacks the hydrophilicity of the commonly used hydrate hydrochloride salt[4]. The free base is highly lipophilic and will rapidly precipitate in aqueous buffers like ACSF at pH 7.4. This precipitation reduces the effective free drug concentration (causing apparent loss of potency), and micro-precipitates can cause localized membrane disruption that mimics off-target cytotoxicity. Causality & Fix: The free base requires an organic solvent to disrupt its crystal lattice. Follow the Step-by-Step Reconstitution Protocol below, utilizing DMSO as a primary solvent.

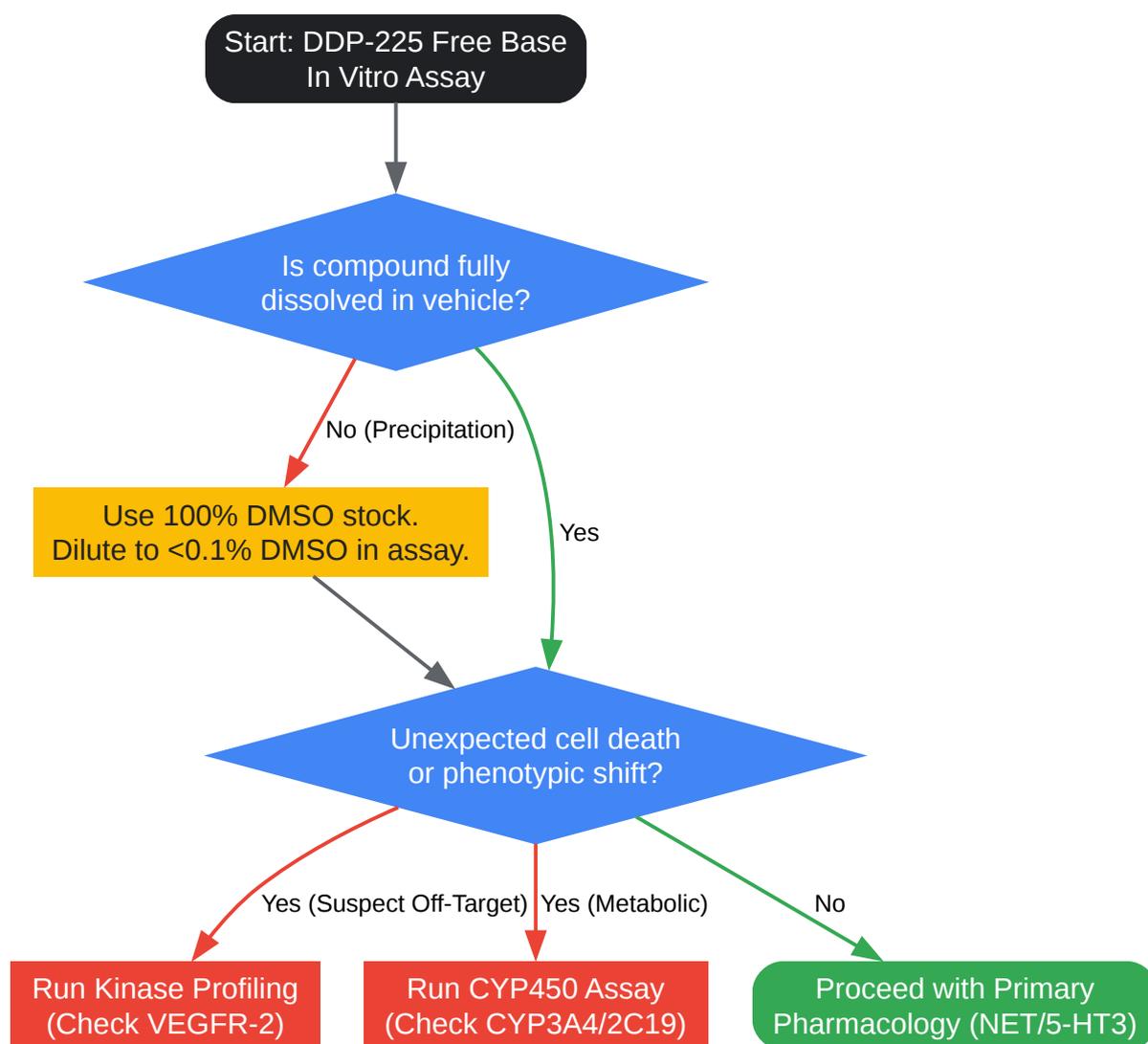
Q3: We are running co-culture metabolic assays and noticing altered clearance rates of our control compounds when DDP-225 is present. Why? A3: DDP-225's structural core can interact with the heme iron of Cytochrome P450 enzymes. Thienopyrimidine derivatives have been documented to inhibit CYP3A4 and CYP2C19. If your control compounds are substrates for these enzymes, DDP-225 will competitively inhibit their metabolism, acting as a pharmacokinetic off-target confounder.

### Part 3: Visualizing the DDP-225 Network



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Fig 1: DDP-225 primary target engagement vs. thienopyrimidine-driven off-target interactions.



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Fig 2: Decision matrix for identifying and mitigating solubility and off-target issues.

## Part 4: Standard Operating Procedures (Protocols)

### Protocol 1: Preparation of DDP-225 Free Base Anhydrous Stock

Causality: The free base anhydrous form lacks the ionizable proton of the HCl salt, making it highly hydrophobic. Direct addition to aqueous media causes immediate nucleation and precipitation, ruining assay integrity.

- Primary Stock (10 mM): Weigh the **DDP-225 free base anhydrous** powder. Dissolve completely in 100% anhydrous DMSO.
- Sonication: Sonicate the vial in a water bath at room temperature for 5 minutes to ensure the crystal lattice is fully disrupted.
- Intermediate Dilution: Dilute the 10 mM stock 1:10 in DMSO to create a 1 mM working stock.
- Assay Application: Spike the 1 mM working stock directly into your pre-warmed aqueous assay buffer (e.g., ACSF or DMEM) at a 1:1000 ratio immediately before applying to cells. This yields a 1  $\mu$ M final concentration with 0.1% DMSO.
- Self-Validation Checkpoint: To confirm the free base has not crashed out of solution, measure the OD600 (optical density) of the assay buffer blank vs. the DDP-225 spiked buffer. An OD600 > 0.05 indicates micro-precipitation, meaning the final aqueous dilution must be performed more slowly with aggressive vortexing.

## Protocol 2: Validating Kinase Off-Target Effects (VEGFR-2 Profiling)

If off-target toxicity is suspected at >1  $\mu$ M, validate using a cell-free kinase assay to confirm whether the thienopyrimidine scaffold is engaging VEGFR-2.

- Preparation: Prepare recombinant VEGFR-2 enzyme and a fluorescently labeled peptide substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij-35).
- Compound Titration: Prepare a 10-point dose-response curve of DDP-225 free base (from 10  $\mu$ M down to 0.3 nM) in a 384-well plate.
- Reaction Initiation: Add 10  $\mu$ M ATP (approximating the K<sub>m</sub>) to initiate the reaction. Causality: Using ATP at its exact K<sub>m</sub> ensures the assay is highly sensitive to ATP-competitive inhibitors like thienopyrimidines.
- Detection: Read the plate using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) after a 60-minute incubation.

- Self-Validation Checkpoint: Include a known VEGFR-2 inhibitor (e.g., Sorafenib) as a positive control. If the positive control fails to shift the TR-FRET signal, the ATP concentration or enzyme activity is compromised, invalidating the DDP-225 off-target read.

## References

- Title: DDP-225 - Inxight Drugs | Source: ncats.
- Title: Ddp-225 | C17H20ClFN4OS | CID 6918194 - PubChem | Source: nih.
- Title: MCI-225 hydrate hydrochloride | Source: medchemexpress.
- Title: 4-(2-Fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno(2,3-d)pyrimidine | Source: nih.
- Title: Design and Synthesis of Tetrahydrobenzo[4,5]Thieno[2,3-d]Pyrimidine-Sulfonamide Derivatives Using p-Phenylenediamine as a Linker | Source: thieme-connect.

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